

# Head-to-Head Comparison: BMS-986143 (Fenebrutinib) and Evobrutinib in Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986143 |           |
| Cat. No.:            | B8630978   | Get Quote |

A new wave of targeted therapies for autoimmune diseases has emerged with the development of Bruton's tyrosine kinase (BTK) inhibitors. This guide provides a detailed, data-supported comparison of two prominent BTK inhibitors: **BMS-986143** (fenebrutinib) and evobrutinib, with a focus on their application in multiple sclerosis (MS).

This comparison guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the available preclinical and clinical data to inform research and development decisions.

### **Introduction to BTK Inhibition in Autoimmunity**

Bruton's tyrosine kinase is a critical enzyme in the signaling pathways of various immune cells, including B cells and myeloid cells like microglia and macrophages.[1][2][3] By inhibiting BTK, these drugs can modulate the activation and function of these cells, which are implicated in the inflammatory and neurodegenerative processes of autoimmune diseases such as multiple sclerosis.[4][5] This targeted approach offers the potential for more selective immunomodulation compared to broader immunosuppressive therapies.[1] Both fenebrutinib and evobrutinib are orally administered small molecules designed to inhibit BTK, but they differ in their chemical properties and clinical outcomes.[6][7]

### **Mechanism of Action: A Tale of Two Binding Modes**



The primary difference in the mechanism of action between fenebrutinib and evobrutinib lies in their interaction with the BTK enzyme.

Fenebrutinib (**BMS-986143**) is a reversible, non-covalent BTK inhibitor.[2][6][8] This means it does not form a permanent bond with the BTK enzyme, which may contribute to its safety profile.[3][9] Preclinical data have shown fenebrutinib to be a potent and highly selective inhibitor of both B-cell and microglia activation.[3][8][9]

Evobrutinib, in contrast, is an irreversible, covalent BTK inhibitor.[7] It forms a permanent bond with a specific cysteine residue on the BTK enzyme, leading to sustained inhibition.[7] Evobrutinib also targets B cells and myeloid cells to modulate immune responses.[10]

### **Signaling Pathway of BTK Inhibition**

The following diagram illustrates the central role of BTK in B-cell receptor signaling and the point of intervention for BTK inhibitors like fenebrutinib and evobrutinib.



Click to download full resolution via product page

BTK Signaling Pathway and Inhibitor Action

### **Preclinical and In Vitro Comparison**

Direct comparative preclinical studies provide insights into the relative potency and selectivity of these two inhibitors.



| Parameter                  | BMS-986143<br>(Fenebrutinib)                                                            | Evobrutinib                                                                            | Reference |
|----------------------------|-----------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|-----------|
| Binding Type               | Reversible, Non-<br>covalent                                                            | Irreversible, Covalent                                                                 | [6][7]    |
| BTK IC50 (enzymatic)       | 0.5 nM (as BMS-<br>986142)                                                              | 33.5 nM                                                                                | [11][12]  |
| Cellular Potency<br>(IC50) | 2.9 nM                                                                                  | 33.5 nM                                                                                | [12]      |
| Selectivity                | Highly selective; 130<br>times more selective<br>for BTK vs. other<br>kinases.          | Highly selective.                                                                      | [6][8]    |
| In Vitro Potency           | Higher potency on B cells and myeloid progenitor lineage cells compared to evobrutinib. | Lower in vitro potency<br>on B cells and myeloid<br>cells compared to<br>fenebrutinib. | [13][14]  |
| CNS Penetration            | Yes, crosses the blood-brain barrier.                                                   | Yes, crosses the blood-brain barrier.                                                  | [2][7]    |

### **Clinical Efficacy in Multiple Sclerosis**

The most significant divergence between fenebrutinib and evobrutinib is seen in their Phase 3 clinical trial results for relapsing multiple sclerosis (RMS). Both were compared against the active comparator teriflunomide.

### Fenebrutinib (FENhance 1 & 2 Trials)

The FENhance program consists of two identical Phase 3 trials. Results from FENhance 2 demonstrated that fenebrutinib significantly reduced the annualized relapse rate (ARR) compared to teriflunomide over a 96-week period.[15][16] In the FENtrepid trial for primary progressive MS (PPMS), fenebrutinib was also found to be non-inferior to ocrelizumab in delaying disability progression.[15][17]



### **Evobrutinib (evolutionRMS1 & evolutionRMS2 Trials)**

The two Phase 3 EVOLUTION trials did not meet their primary endpoint of reducing annualized relapse rates in people with RMS compared to teriflunomide.[18] The efficacy of evobrutinib was not superior to that of teriflunomide.[18]

| Efficacy Endpoint                | BMS-986143<br>(Fenebrutinib) -<br>FENhance 2                                                                     | Evobrutinib - evolutionRMS1 & 2                                                                                         | Reference |
|----------------------------------|------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|-----------|
| Primary Endpoint                 | Met: Significantly reduced ARR compared to teriflunomide.                                                        | Not Met: Did not show superiority in reducing ARR compared to teriflunomide.                                            | [15][18]  |
| Annualized Relapse<br>Rate (ARR) | Data from the full analysis of FENhance 2 are pending presentation at upcoming medical meetings.                 | evolutionRMS1: 0.15 (evobrutinib) vs. 0.14 (teriflunomide). evolutionRMS2: 0.11 (evobrutinib) vs. 0.11 (teriflunomide). | [18]      |
| Disability Progression           | In the FENtrepid (PPMS) trial, fenebrutinib was non- inferior to ocrelizumab in delaying disability progression. | No significant<br>difference compared<br>to teriflunomide.                                                              | [15][18]  |
| MRI Lesions                      | Phase 2 (FENopta) showed significant reduction in new T1 Gd+ and new/enlarging T2 lesions vs. placebo.           | Phase 2 showed a reduction in T1 Gd+ lesions vs. placebo.                                                               | [9][10]   |

### **Safety and Tolerability**

The safety profiles of both drugs have been evaluated in their respective clinical trial programs.



| Safety Finding                       | BMS-986143<br>(Fenebrutinib)                                                                                                                  | Evobrutinib                                                | Reference |
|--------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------|-----------|
| General Tolerability                 | Generally well-tolerated.                                                                                                                     | Generally well-tolerated.                                  | [2][18]   |
| Most Common<br>Adverse Events        | COVID-19, urinary tract infection, pharyngitis, respiratory tract infection.                                                                  | Cold-like symptoms, increased liver enzymes.               | [2][10]   |
| Liver Enzyme<br>Elevation            | Liver safety was consistent with previous studies.                                                                                            | Increased liver<br>enzymes were noted<br>as a side effect. | [10][15]  |
| Discontinuation in other indications | Phase 2 trial in rheumatoid arthritis (as BMS-986142) was discontinued due to elevated liver enzymes at the highest dose and lack of benefit. | Not applicable.                                            | [19][20]  |

# Experimental Protocols Fenebrutinib Phase 3 Program (FENhance 1 & 2)

- Study Design: Two identical, multicenter, randomized, double-blind, double-dummy, parallel-group studies.[5]
- Participants: Adults with RMS.[5]
- Intervention: Oral fenebrutinib twice a day versus oral teriflunomide once a day for at least 96 weeks.[5]
- Primary Endpoint: Annualized relapse rate (ARR).[5]



• Key Secondary Endpoints: Time to disability progression, MRI lesion activity.

### **Evobrutinib Phase 3 Program (evolutionRMS1 & 2)**

- Study Design: Two randomized, parallel-group, double-blind, double-dummy, activecontrolled studies.[18]
- Participants: Adults with RMS.[18]
- Intervention: Oral evobrutinib 45mg twice-daily versus oral teriflunomide 14mg once-daily for up to 156 weeks.[18]
- Primary Endpoint: Annualized relapse rate (ARR).[18]
- Key Secondary Endpoints: Time to disability progression, MRI lesion activity.

### **Experimental Workflow for a Phase 3 RMS Trial**





Click to download full resolution via product page

Generalized Phase 3 RMS Trial Workflow

### Conclusion

Based on the currently available data, fenebrutinib (BMS-986143) and evobrutinib present a clear differentiation in their clinical efficacy for multiple sclerosis, despite both being BTK inhibitors. Fenebrutinib's reversible, non-covalent binding mechanism and positive Phase 3 results in both relapsing and progressive forms of MS position it as a promising future therapy. [15][16][17] In contrast, evobrutinib, an irreversible inhibitor, did not demonstrate superiority over an active comparator in its Phase 3 RMS trials, leading to a different developmental outlook.[18]



For researchers and drug development professionals, the contrasting outcomes of these two molecules underscore the importance of subtle molecular differences, such as binding kinetics and selectivity, in translating a mechanism of action into clinical success. Further analysis of the full data from the fenebrutinib trials will be crucial in fully defining its therapeutic potential and place in the evolving landscape of autoimmune disease treatment.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is Fenebrutinib used for? [synapse.patsnap.com]
- 2. roche.com [roche.com]
- 3. roche.com [roche.com]
- 4. Fenebrutinib | MS Trust [mstrust.org.uk]
- 5. Genentech's Fenebrutinib Shows Unprecedented Positive Phase III Results as the Potential First and Only BTK Inhibitor in Both Relapsing and Primary Progressive Multiple Sclerosis | Morningstar [morningstar.com]
- 6. Fenebrutinib Wikipedia [en.wikipedia.org]
- 7. All Bruton's tyrosine kinase inhibitors have similar efficacy and risks: No PMC [pmc.ncbi.nlm.nih.gov]
- 8. gene.com [gene.com]
- 9. gene.com [gene.com]
- 10. Evobrutinib | MS Canada [mscanada.ca]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Comparative CNS Pharmacology of the Bruton's Tyrosine Kinase (BTK) Inhibitor Tolebrutinib Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cuba.dialogoroche.com [cuba.dialogoroche.com]
- 14. iomcworld.org [iomcworld.org]



- 15. checkorphan.org [checkorphan.org]
- 16. gene.com [gene.com]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. Merck Provides Update on Phase III Results for Evobrutinib in Relapsing Multiple Sclerosis [merckgroup.com]
- 19. Evaluation of BMS-986142, a reversible Bruton's tyrosine kinase inhibitor, for the treatment of rheumatoid arthritis: a phase 2, randomised, double-blind, dose-ranging, placebo-controlled, adaptive design study PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. BMS-986142 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Head-to-Head Comparison: BMS-986143 (Fenebrutinib) and Evobrutinib in Autoimmune Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8630978#head-to-head-comparison-of-bms-986143-and-evobrutinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com